The 1-methyl-1H-pyrazol-4-yl group is a common structural motif found in various biologically active molecules, particularly in pharmaceuticals. Its presence often contributes to enhanced binding affinity to target proteins, improved pharmacokinetic properties, and desirable pharmacological activity. [, , , ]
This particular group belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms. The "1-methyl" designation indicates the presence of a methyl group attached to the first nitrogen atom in the pyrazole ring, while the "4-yl" specifies the position where this group is linked to other molecular fragments. [, ]
1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine is an organic compound characterized by the presence of a pyrazole ring substituted with a methyl group and an amine group attached to a pyrrolidine ring. Its molecular formula is and it has a molecular weight of 166.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties.
The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine typically involves several key steps:
In industrial settings, large-scale synthesis may utilize automated reactors for efficiency. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and minimize by-products .
The chemical structure of 1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine features:
The InChI key for this compound is AVSGFFKFDBTKQI-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases .
The compound exhibits specific geometric and electronic properties due to its heterocyclic nature, influencing its reactivity and interaction with biological targets.
1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine can participate in various chemical reactions:
The specific conditions for these reactions vary based on the desired outcome, including solvent choice, temperature, and catalysts used.
The mechanism of action for 1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine involves its interaction with specific biological targets:
These interactions can lead to significant physiological effects, including modulation of metabolic pathways.
Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion—of this compound is crucial for predicting its efficacy and safety profiles in therapeutic applications .
At room temperature, 1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine exists as an oil, indicating its low melting point and volatility.
Key chemical properties include:
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy provide insights into its structural characteristics and purity .
This compound has potential applications in various fields:
Reductive amination stands as the predominant synthetic pathway for constructing the critical C–N bond between the pyrrolidine and pyrazole moieties in 1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine. This method typically involves the condensation of 1-methyl-1H-pyrazol-4-amine with pyrrolidin-3-one, followed by in situ reduction using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) under mild conditions. The reaction proceeds through an iminium ion intermediate, which undergoes stereoselective reduction to yield the desired amine product. Optimization studies have demonstrated that methanol or ethanol as solvents at ambient temperature provide optimal yields (typically 75-88%) while minimizing side products like over-alkylation or imine polymerization [4] [7].
The reactivity balance between the amine and carbonyl components is crucial for successful hybridization. The 1-methylpyrazol-4-amine, being an electron-rich heteroaromatic amine, exhibits moderate nucleophilicity, necessitating careful control of stoichiometry and reaction pH. Acidic catalysts (e.g., acetic acid or titanium(IV) isopropoxide) can accelerate imine formation but may promote decomposition of acid-sensitive intermediates. Consequently, most protocols employ neutral or weakly acidic conditions with extended reaction times (2-6 hours) to achieve complete conversion. The resulting hybrid scaffold benefits from the conformational rigidity of the pyrrolidine ring and the planar aromaticity of the pyrazole, creating a versatile pharmacophore for further elaboration [4] [7].
Table 1: Representative Reductive Amination Conditions for Pyrrolidine-Pyrazole Hybridization
Carbonyl Component | Amine Component | Reducing Agent | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|---|
Pyrrolidin-3-one | 1-Methyl-1H-pyrazol-4-amine | NaBH₄ | MeOH | 2 | 88 |
N-Boc-pyrrolidin-3-one | 1-Methyl-1H-pyrazol-4-amine | NaBH₃CN | EtOH | 6 | 78 |
1-Methylpyrrolidin-3-one | 1-Methyl-1H-pyrazol-4-amine | NaBH(OAc)₃ | DCM | 4 | 82 |
Palladium-catalyzed cross-coupling reactions enable precise functionalization of the pyrazole ring at previously inaccessible positions, dramatically expanding the structural diversity of 1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine derivatives. Suzuki-Miyaura couplings are particularly valuable for introducing aryl and heteroaryl substituents at the C3 or C5 positions of the pyrazole ring. These transformations typically employ Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts (2-5 mol%) with potassium carbonate or cesium carbonate as base in toluene/water or dioxane/water mixtures at 80-100°C. Under optimized conditions, electron-deficient aryl boronic acids couple more efficiently (yields up to 85%) than electron-rich counterparts (yields 60-70%) due to diminished transmetalation barriers [5] [8].
Simultaneously, Buchwald-Hartwig amination facilitates the installation of secondary amine functionalities on the pyrazole ring, creating valuable diamino derivatives. This reaction demonstrates excellent compatibility with the pre-existing pyrrolidin-3-amine moiety when protected as tert-butylcarbamate (Boc). Notably, XPhos precatalysts enable couplings with aryl halides bearing sensitive functional groups (e.g., aldehydes, nitro groups) that would otherwise decompose under traditional amination conditions. The sequential application of these palladium-catalyzed transformations allows the construction of highly complex molecular architectures from simple 1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine precursors in 3-4 synthetic steps [5] [8].
Table 2: Palladium-Catalyzed Functionalization of Pyrazole Derivatives
Reaction Type | Catalyst System | Coupling Partner | Position Modified | Yield Range (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Pyrazole C3/C5 | 60-85 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Aryl halides | Pyrazole C4 amine | 65-78 |
Carbonylative amidation | Pd(OAc)₂, CO (1 atm) | Aryl iodides | Pyrrolidine nitrogen | 45-60 |
The 1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine scaffold serves as a versatile bioisostere for diverse pharmacophores in medicinal chemistry applications. Its pyrrolidine component effectively mimics the conformational flexibility of aliphatic amine chains, while the pyrazole ring provides a sp²-hybridized plane analogous to phenyl or pyridyl rings. This dual character enables the scaffold to function as a superior replacement for histamine in targeted therapies, where the pyrazole nitrogen atoms replicate hydrogen-bonding interactions typically mediated by imidazole rings. Computational studies reveal enhanced binding affinity (ΔG = -2.3 kcal/mol) when this hybrid scaffold replaces 2-aminomethylimidazoles in kinase inhibitor templates due to improved hydrophobic contacts and reduced desolvation penalties [3] [8].
Patent literature extensively documents the structural versatility of this core structure in generating kinase inhibitors. WO2015067782A1 demonstrates that introducing substituents at the pyrrolidine nitrogen (e.g., acyl groups, sulfonamides) or pyrazole positions creates compounds with picomolar IC₅₀ values against TRK and ALK kinases. Particularly effective modifications include installing hydrogen-bond donors at the pyrrolidine 3-position and hydrophobic aryl groups at pyrazole C5. These structural variations leverage the scaffold's three-dimensional vectorial presentation to engage complementary binding pockets, validating its role as a privileged structure in inhibitor design. The scaffold's protonatable nitrogen atoms further enhance solubility and membrane permeability, addressing key challenges in drug-likeness [3] [8].
Solvent-free methodologies offer significant advantages in synthesizing key intermediates for 1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine production, particularly during the initial imine formation stage of reductive amination. By eliminating solvents, these protocols achieve enhanced reaction efficiency through increased reactant concentrations and reduced byproduct formation. A representative procedure involves heating equimolar mixtures of 1-methyl-1H-pyrazol-4-amine and carbonyl precursors (e.g., N-protected pyrrolidin-3-ones) at 100-120°C for 2-3 hours without solvents. This approach generates imine intermediates in near-quantitative yields (95-98%) as confirmed by TLC and NMR monitoring, while circumventing solubility limitations associated with polar aprotic solvents [4].
The thermal acceleration under solvent-free conditions reduces reaction times from 12-24 hours (in refluxing toluene) to merely 2 hours, dramatically improving synthetic efficiency. Crucially, the absence of solvent facilitates straightforward purification; water vapor condensation on reaction vessel walls represents the only significant byproduct, easily removed by physical wiping. Subsequent reduction of the crude imine intermediate proceeds without purification, delivering the target amine in 88% overall yield after column chromatography. This methodology demonstrates exceptional atom economy (E-factor = 2.3) compared to traditional solvent-based routes (E-factor > 8.5), aligning with green chemistry principles while maintaining high stereochemical fidelity [4].
Strategic protecting group implementation enables orthogonal functionalization of the diamino functionality in 1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine derivatives during multi-step syntheses. The pyrrolidine nitrogen typically receives acid-labile protection (e.g., tert-butoxycarbonyl, Boc) using di-tert-butyl dicarbonate in tetrahydrofuran with catalytic dimethylaminopyridine (DMAP). This allows selective modification of the pyrazole nitrogen via alkylation or acylation. The Boc group demonstrates exceptional stability toward nucleophiles and bases during subsequent transformations, yet cleaves rapidly (10-30 minutes) under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without disturbing the pyrazole ring or its substituents [3] [8].
For acid-sensitive functionalities, carbamate alternatives like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) provide complementary protection strategies. The Cbz group requires hydrogenolysis with palladium on carbon, compatible with acid-labile groups but incompatible with reducible functions. Meanwhile, the Fmoc group offers base-labile deprotection (piperidine in DMF), enabling sequential deprotection in peptide coupling strategies. When simultaneous protection of both amino groups is necessary, di-Boc protection proves effective, though steric hindrance can reduce acylation efficiency at the pyrrolidine nitrogen. These protection schemes facilitate the synthesis of complex derivatives like 5-amino-N-[5-[(4R)-4-aminoazepan-1-yl]-1-methylpyrazol-4-yl]-2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide, which incorporates multiple amine-sensitive functionalities through sequential protection/deprotection cycles [3] [8].
Table 3: Protecting Group Strategies for Multi-Step Synthesis
Protecting Group | Installation Reagent | Cleavage Conditions | Compatibility | Orthogonality |
---|---|---|---|---|
Boc (pyrrolidine N) | (Boc)₂O, DMAP | TFA/DCM (1:1) | Acid-sensitive groups | High |
Cbz (pyrrolidine N) | Cbz-Cl, NaOH | H₂, Pd/C | Reducible groups | Moderate |
Fmoc (pyrazole N) | Fmoc-OSu, DIEA | 20% piperidine/DMF | Acid-labile groups | Excellent |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7